![molecular formula C19H20N2O3S B2745752 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 865161-74-6](/img/structure/B2745752.png)
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide, also known as MitoBloCK-7, is a small molecule inhibitor that has been extensively studied for its potential in scientific research. This compound is a potent and selective inhibitor of mitochondrial complex II, which is an enzyme that plays a crucial role in the electron transport chain in the mitochondria.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Antimalarial Applications : A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids, utilizing (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source. These compounds demonstrated moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. Additionally, certain derivatives showed enhanced antimalarial potency, suggesting their potential as medicinal candidates. The study also assessed hemolytic activity and mammalian cell toxicity, underscoring their therapeutic relevance (Alborz et al., 2018).
Anticancer Potential : Research on 1,3,4-thiadiazole derivatives with a benzothiazole moiety indicated significant cytotoxic effects against various cancer cell lines, including lung, breast, and hepatocellular carcinoma cells. Certain compounds emerged as potent anticancer agents, highlighting the importance of structural modifications for enhanced therapeutic efficacy (Altıntop et al., 2019).
Neuroprotective and Anticonvulsant Effects : A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One compound, in particular, demonstrated promising efficacy, suggesting potential applications in developing safer anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).
Chemical Synthesis and Characterization
Heterocyclic Building Blocks : The synthesis of novel thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides showcased the utility of benzothiazole derivatives as electrophilic building blocks. This approach provides a versatile method for constructing complex heterocycles with potential pharmaceutical applications (Janardhan et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies on benzothiazole acetamide analogs explored their potential in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested their bioactivity relevance, highlighting their multifaceted applications (Mary et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as SR-01000011892 , is PPARγ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism .
Mode of Action
SR-01000011892 acts as an inhibitor of PGC-1α . It promotes the acetylation of PGC-1α, which inhibits the expression of gluconeogenic genes . This results in a decrease in glucose production in hepatocytes .
Biochemical Pathways
The compound affects the gluconeogenesis pathway . By inhibiting PGC-1α, it suppresses the expression of genes involved in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The inhibition of PGC-1α by SR-01000011892 leads to a decrease in glucose production in hepatocytes . This could potentially be beneficial in the treatment of conditions like diabetes, where regulation of glucose levels is critical .
Eigenschaften
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUXITWJZKEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.